molecular formula C18H20BF4N3O2S B12706531 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate CAS No. 85750-32-9

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate

Cat. No.: B12706531
CAS No.: 85750-32-9
M. Wt: 429.2 g/mol
InChI Key: VOIGUAXCQHBXKC-UHFFFAOYSA-N
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Description

EINECS 288-559-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

EINECS 288-559-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are useful in various applications .

Scientific Research Applications

EINECS 288-559-9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 288-559-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

EINECS 288-559-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

    EINECS 203-770-8: Amyl nitrite, mixed isomers

    EINECS 234-985-5: Bismuth tetroxide

    EINECS 239-934-0: Mercurous oxide

The uniqueness of EINECS 288-559-9 lies in its specific chemical structure and properties, which make it suitable for particular applications that other compounds may not be able to fulfill .

Biological Activity

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium compound with significant potential in organic chemistry and biological applications. This article reviews its synthesis, biological activity, and relevant research findings.

The compound has the molecular formula C22H28BF4N3OC_{22}H_{28}BF_{4}N_{3}O and a molar mass of approximately 447.3 g/mol. It is characterized by the presence of a diazonium group, which allows for various substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of benzenediazonium compounds, including derivatives like this compound. These compounds have shown activity against various bacterial strains:

Bacterial Strain Activity
E. coliEffective
Staphylococcus aureusModerate
Salmonella typhiEffective
Bacillus subtilisWeak

The antimicrobial efficacy is attributed to the diazonium group's ability to form reactive intermediates that can disrupt cellular processes in bacteria .

Cytotoxicity and Genotoxicity

Research indicates that related benzenediazonium compounds may exhibit cytotoxic effects in mammalian cells. For instance, studies on 4-hydroxymethyl benzenediazonium compounds have demonstrated their potential to induce DNA damage and mutations in cell lines:

  • In vitro studies : Indicated DNA strand breaks and mutations in Salmonella strains.
  • In vivo studies : Showed tumorigenic potential in Swiss mice following repeated exposure .

Such findings suggest that while these compounds may be useful in certain applications, their safety profiles require careful evaluation.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of various diazonium salts, including this compound. The compound was tested against a panel of pathogens using standard agar diffusion methods. Results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Case Study 2: Toxicological Evaluation

In a toxicological assessment, the compound was administered to Swiss mice to evaluate its carcinogenic potential. The study found increased tumor incidence in treated groups compared to controls, particularly in skin and subcutaneous tissues, indicating a need for caution in its use .

Synthesis and Analytical Methods

The synthesis of this compound typically involves diazotization reactions followed by coupling with appropriate thiol derivatives. Analytical methods such as HPLC have been employed for purity assessment and quantification of this compound in various formulations .

Properties

CAS No.

85750-32-9

Molecular Formula

C18H20BF4N3O2S

Molecular Weight

429.2 g/mol

IUPAC Name

5-methoxy-2-(4-methylphenyl)sulfanyl-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C18H20N3O2S.BF4/c1-13-3-5-14(6-4-13)24-18-12-16(21-7-9-23-10-8-21)17(22-2)11-15(18)20-19;2-1(3,4)5/h3-6,11-12H,7-10H2,1-2H3;/q+1;-1

InChI Key

VOIGUAXCQHBXKC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+]#N)OC)N3CCOCC3

Origin of Product

United States

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